N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a cyclopropanecarbonyl group, and an isopropoxybenzamide group. These groups are common in many pharmaceuticals and could suggest that this compound has potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the isopropoxybenzamide group. The exact methods would depend on the specific starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central tetrahydroquinoline ring. The exact structure would depend on the specific positions of the groups on the ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group could participate in hydrolysis reactions, and the tetrahydroquinoline ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Formation and Reactivity of Heterocyclic Compounds
Research on the formation of heterocyclic rings containing nitrogen, such as tetrahydroquinolines, involves studying the condensation reactions of related compounds. These studies explore the reactivity of different substituents attached to the tetrahydroquinoline backbone, contributing to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug design. For instance, studies have detailed the cyclisation reactions of orthanilamides to form tetrahydroquinazolines, a process significant for synthesizing compounds with similar structures to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide (Hanumanthu et al., 1976).
Cyclopropanation and Ring Formation
Specific research has focused on the cyclopropanation processes and their role in synthesizing constrained cyclic compounds. For example, the synthesis of derivatives that are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through cyclopropanation of tetrahydroquinoline carboxylic acid exemplifies the methodological advancements in constructing complex molecules with potential biological activity (Szakonyi et al., 2002).
Development of Synthetic Methods
The development of efficient synthetic routes for compounds structurally related to this compound highlights the importance of these studies in facilitating the production of bioactive molecules. Research into practical and scalable synthetic methods for similar compounds reveals insights into optimizing reaction conditions, reducing environmental impact, and improving yield, which are critical considerations for pharmaceutical manufacturing (Yoshida et al., 2014).
Catalysis and Molecular Transformation
Catalyzed reactions, such as Rh(III)-catalyzed olefination and Pd-catalyzed coupling-cyclization, underscore the versatility of tetrahydroquinoline derivatives in constructing complex molecular architectures. These catalytic processes enable the selective formation of valuable products, demonstrating the potential of this compound and related compounds in synthetic organic chemistry and drug discovery (Rakshit et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)28-20-10-7-16(8-11-20)22(26)24-19-9-12-21-18(14-19)4-3-13-25(21)23(27)17-5-6-17/h7-12,14-15,17H,3-6,13H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYZTFGTQRIOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.